2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate
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Overview
Description
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenylmethyl groups and a trichloroethanimidate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) typically involves multiple steps, starting from the appropriate sugar derivative. The process includes the protection of hydroxyl groups, selective acetylation, and the introduction of the trichloroethanimidate group. Common reagents used in these steps include benzyl chloride for phenylmethyl protection, acetic anhydride for acetylation, and trichloroacetonitrile for the formation of the trichloroethanimidate group. The reaction conditions often require the use of catalysts such as pyridine and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the trichloroethanimidate moiety into other functional groups.
Substitution: The phenylmethyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The trichloroethanimidate group, in particular, can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in research applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tris-O-(phenylmethyl)-α-D-glucopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate)
- 2,3,4-Tris-O-(phenylmethyl)-α-D-galactopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate)
Uniqueness
Compared to similar compounds, 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranose 6-Acetate 1-(2,2,2-Trichloroethanimidate) is unique due to its specific stereochemistry and the presence of the mannopyranose core. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in research and development.
Properties
CAS No. |
208712-66-7 |
---|---|
Molecular Formula |
C₃₁H₃₂Cl₃NO₇ |
Molecular Weight |
636.95 |
Origin of Product |
United States |
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